molecular formula C12H17NO B11742195 (2S)-2-(2-methoxyphenyl)piperidine

(2S)-2-(2-methoxyphenyl)piperidine

Cat. No.: B11742195
M. Wt: 191.27 g/mol
InChI Key: ZZBFEVGWWXDHPT-NSHDSACASA-N
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Description

(2S)-2-(2-methoxyphenyl)piperidine is an organic compound that belongs to the class of piperidines. Piperidines are a group of heterocyclic amines that are widely used in medicinal chemistry due to their biological activity and structural diversity. The compound this compound is characterized by a piperidine ring substituted with a methoxyphenyl group at the 2-position, and it exists in the (2S) stereoisomeric form.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(2-methoxyphenyl)piperidine can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxybenzylamine with a suitable piperidine precursor under specific reaction conditions. The reaction typically requires the use of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent, such as tetrahydrofuran or dimethylformamide. The reaction is carried out at elevated temperatures, usually between 80-120°C, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One approach is the use of continuous flow reactors, which allow for better control of reaction parameters and higher yields. Additionally, the use of catalytic systems, such as palladium-catalyzed coupling reactions, can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(2-methoxyphenyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Sodium hydride in dimethylformamide at elevated temperatures.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(2S)-2-(2-methoxyphenyl)piperidine has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biological targets.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S)-2-(2-methoxyphenyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-2-(2-methoxyphenyl)piperidine is unique due to its specific stereochemistry and the presence of the methoxy group at the 2-position of the phenyl ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

(2S)-2-(2-methoxyphenyl)piperidine

InChI

InChI=1S/C12H17NO/c1-14-12-8-3-2-6-10(12)11-7-4-5-9-13-11/h2-3,6,8,11,13H,4-5,7,9H2,1H3/t11-/m0/s1

InChI Key

ZZBFEVGWWXDHPT-NSHDSACASA-N

Isomeric SMILES

COC1=CC=CC=C1[C@@H]2CCCCN2

Canonical SMILES

COC1=CC=CC=C1C2CCCCN2

Origin of Product

United States

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